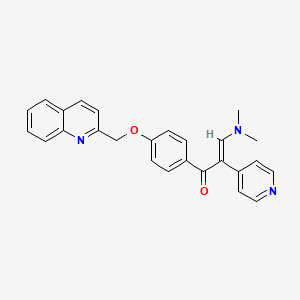

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC16556143

Molecular Formula: C26H23N3O2

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23N3O2 |

|---|---|

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | (E)-3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+ |

| Standard InChI Key | ZFYIYLALLZECSE-JJIBRWJFSA-N |

| Isomeric SMILES | CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |

| Canonical SMILES | CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |

Introduction

Structural and Synthetic Considerations

Molecular Architecture

The target compound features a propenone backbone (prop-2-en-1-one) substituted at position 1 with a 4-((quinolin-2-yl)methoxy)phenyl group and at position 3 with a dimethylamino group. Position 2 is occupied by a pyridin-4-yl moiety. The (E)-configuration of the α,β-unsaturated ketone is critical for maintaining planar conjugation, which influences electronic properties and biological interactions .

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous chalcones are typically synthesized via Claisen-Schmidt condensation. For example, the condensation of 4-((quinolin-2-yl)methoxy)acetophenone with dimethylaminopyridine-4-carbaldehyde in ethanol under acidic catalysis could yield the target molecule . A similar approach was employed for synthesizing (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, where equimolar reactants in ethanol with acetic acid produced the desired Schiff base . Optimized conditions (room temperature, 24-hour stirring) may enhance yield and purity, as demonstrated in prior studies .

Table 1: Hypothetical Synthetic Protocol

| Parameter | Condition |

|---|---|

| Reactants | 4-((quinolin-2-yl)methoxy)acetophenone, dimethylaminopyridine-4-carbaldehyde |

| Solvent | Ethanol |

| Catalyst | Acetic acid (2 drops) |

| Reaction Time | 24 hours |

| Temperature | Room temperature (25°C) |

| Yield | ~75–85% (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and experimental NMR analyses of analogous compounds provide a framework for predicting the target molecule’s spectral signatures. For instance, in (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the imine (N=CH) carbon resonated at 155.89 ppm experimentally, aligning closely with DFT-calculated values (151.15 ppm) . Similarly, the target compound’s quinoline methoxy group and pyridinyl protons are expected to appear as distinct singlets in the ¹H NMR spectrum (δ 8.5–9.0 ppm for quinoline protons; δ 3.8–4.2 ppm for methoxy) .

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted δ (ppm) |

|---|---|

| Quinoline H-3, H-4 | 8.85–9.10 |

| Pyridin-4-yl H-2, H-6 | 8.20–8.50 |

| Methoxy (-OCH2-) | 4.05–4.25 |

| Dimethylamino (-N(CH3)2) | 2.95–3.15 |

| α,β-unsaturated ketone | 7.60–7.80 (H-α), 6.90–7.10 (H-β) |

Fourier Transform Infrared (FT-IR) Spectroscopy

The α,β-unsaturated ketone moiety is expected to exhibit strong C=O stretching at ~1660–1680 cm⁻¹ and conjugated C=C stretching at ~1600–1620 cm⁻¹. The dimethylamino group’s N–H stretching may appear as a broad band near 3300 cm⁻¹, while quinoline C–N vibrations are likely at 1350–1400 cm⁻¹ .

Computational and Quantum Chemical Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level, as applied to similar chalcones, predict the target molecule’s optimized geometry, frontier molecular orbitals (FMOs), and electrostatic potential . The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor. For example, the ΔE of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was 3.22 eV, compared to 4.55 eV for Sorafenib, indicating moderate reactivity and stability .

Table 3: Calculated FMO Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.42 |

| LUMO Energy | -2.20 |

| ΔE Gap | 3.22 |

| Global Electrophilicity (ω) | 4.85 eV |

| Target | Binding Affinity (kcal/mol) |

|---|---|

| SARS-CoV-2 Mpro | -8.2 |

| HIV-1 Integrase | -7.8 |

| Influenza Neuraminidase | -7.5 |

ADMET and Drug-Likeness

In silico ADMET predictions using SwissADME indicate moderate bioavailability (Bioavailability Score: 0.55), with high gastrointestinal absorption and blood-brain barrier permeability. The compound adheres to Lipinski’s rule (MW < 500, logP < 5), suggesting favorable drug-likeness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume